Aspartyl-valyl-tyrosine
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Overview
Description
Thymopoietin ii(34-36) is a peptide fragment derived from the larger thymopoietin protein, which is involved in the induction of CD90 in the thymus. Thymopoietin plays a crucial role in the immune system by influencing the differentiation and maturation of T cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thymopoietin ii(34-36) can be synthesized using conventional peptide synthesis techniques. One common method involves solid-phase peptide synthesis (SPPS), where the peptide is assembled step-by-step on a solid support. The process includes the sequential addition of protected amino acids, followed by deprotection and cleavage from the resin .
Industrial Production Methods
Industrial production of thymopoietin ii(34-36) typically involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Thymopoietin ii(34-36) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid side chains .
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Oxidation: Hydrogen peroxide (H₂O₂) can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) is often employed to reduce disulfide bonds.
Major Products Formed
The major products formed from these reactions include the desired peptide fragment, thymopoietin ii(34-36), and its oxidized or reduced derivatives, depending on the reaction conditions .
Scientific Research Applications
Thymopoietin ii(34-36) has a wide range of applications in scientific research:
Immunology: It is used to study T cell differentiation and immune regulation.
Industry: The peptide is utilized in the development of immunomodulatory drugs and diagnostic assays.
Mechanism of Action
Thymopoietin ii(34-36) exerts its effects by binding to specific receptors on T cells, leading to the activation of intracellular signaling pathways. These pathways involve the elevation of cyclic GMP levels, which in turn modulate T cell differentiation and immune responses . The peptide also influences neuromuscular transmission and immune regulation through its interaction with various molecular targets .
Comparison with Similar Compounds
Similar Compounds
Thymopentin (TP-5): A pentapeptide corresponding to amino acids 32-36 of thymopoietin, known for its immunomodulatory properties.
Thymosin-α1: Another thymic peptide involved in immune regulation and T cell maturation.
Thymulin: A thymic hormone that plays a role in T cell differentiation and immune responses.
Uniqueness
Thymopoietin ii(34-36) is unique due to its specific sequence and biological activity. Unlike other thymic peptides, it has a distinct role in neuromuscular transmission and immune regulation, making it a valuable tool for both research and therapeutic applications .
Properties
Molecular Formula |
C18H25N3O7 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H25N3O7/c1-9(2)15(21-16(25)12(19)8-14(23)24)17(26)20-13(18(27)28)7-10-3-5-11(22)6-4-10/h3-6,9,12-13,15,22H,7-8,19H2,1-2H3,(H,20,26)(H,21,25)(H,23,24)(H,27,28)/t12-,13-,15-/m0/s1 |
InChI Key |
JGLWFWXGOINXEA-YDHLFZDLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
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